molecular formula C18H21N3S B2865980 1-(1-Benzylbenzimidazol-2-yl)-3-methylsulfanylpropan-1-amine CAS No. 750616-10-5

1-(1-Benzylbenzimidazol-2-yl)-3-methylsulfanylpropan-1-amine

Cat. No. B2865980
M. Wt: 311.45
InChI Key: JOVPURHSOZNSAD-UHFFFAOYSA-N
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Description

Benzimidazoles are a class of heterocyclic, aromatic compounds which share a fundamental structural characteristic of six-membered benzene fused to five-membered imidazole moiety . Molecules having benzimidazole motifs showed promising application in biological and clinical studies .


Synthesis Analysis

Benzimidazole is formed by the fusion of benzene and imidazole moiety, and the first benzimidazole was prepared in 1872 by Hoebrecker, who obtained 2,5 (or 2,6)-dimethylbenzimidazole by the reduction of 2-nitro-4-methylacetanilide . Recent advances in the synthesis of benzimidazoles involve rearrangements of quinoxalines .


Molecular Structure Analysis

Benzimidazole is a bicyclic compound that may be viewed as fused rings of the aromatic compounds benzene and imidazole . It is a white solid that appears in form of tabular crystals .


Chemical Reactions Analysis

Benzimidazole is a base and can be deprotonated with stronger bases . The imine can be alkylated and also serves as a ligand in coordination chemistry .


Physical And Chemical Properties Analysis

Benzimidazoles are generally stable compounds with good bioavailability . They are typically white solids that appear as tabular crystals .

Scientific Research Applications

Catalytic Reactions and Synthesis

Benzimidazole derivatives have been extensively studied for their catalytic properties and applications in chemical synthesis. For example, the oxidative C-H amination of N-aryl-N'-tosyl/N'-methylsulfonylamidines and N,N'-bis(aryl)amidines using iodobenzene as a catalyst can produce 1,2-disubstituted benzimidazoles. This reaction highlights the general applicability and efficiency of using benzimidazole structures in catalytic transformations to obtain target products with moderate to high yields (Alla, Kumar, Sadhu, & Punniyamurthy, 2013).

Antioxidant Properties

Some benzimidazole derivatives have shown significant antioxidant properties, such as inhibiting lipid peroxidation in the rat liver. This demonstrates the potential therapeutic and protective applications of benzimidazole compounds in oxidative stress-related conditions (Kuş, Ayhan-Kilcigil, Eke, & Iscan, 2004).

Heterocyclic Chemistry

The synthesis and chemical behavior of benzimidazole compounds often involve the formation of complex heterocyclic structures, which are crucial for the development of pharmaceuticals and materials science. For instance, reactions between 2-aminobenzimidazole and dimethyl acetylenedicarboxylate demonstrate the versatility of benzimidazole derivatives in creating diverse heterocyclic compounds, which could have various scientific and industrial applications (Troxler & Weber, 1974).

Biologically Active Compounds

The synthesis of biologically active benzothiazole derivatives containing benzimidazole moieties has been reported, indicating the potential for these compounds in developing new antibacterial and entomological treatments. This underscores the importance of benzimidazole derivatives in the search for new biologically active agents (Chaudhary et al., 2011).

Future Directions

Benzimidazole derivatives are among the most frequently used ring systems for small molecule drugs listed by the United States Food and Drug Administration . Therefore, research into new benzimidazole derivatives and their potential applications is likely to continue.

properties

IUPAC Name

1-(1-benzylbenzimidazol-2-yl)-3-methylsulfanylpropan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3S/c1-22-12-11-15(19)18-20-16-9-5-6-10-17(16)21(18)13-14-7-3-2-4-8-14/h2-10,15H,11-13,19H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOVPURHSOZNSAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC(C1=NC2=CC=CC=C2N1CC3=CC=CC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-Benzylbenzimidazol-2-yl)-3-methylsulfanylpropan-1-amine

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